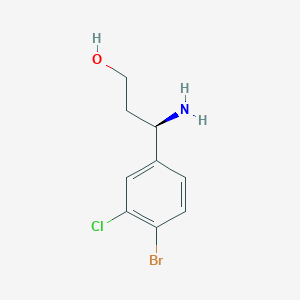![molecular formula C9H15N3 B13310955 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,10-Triazatricyclo[7300,2,6]dodec-9-ene is a heterocyclic compound with a unique tricyclic structure It is characterized by the presence of three nitrogen atoms within its ring system, which contributes to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
11-methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: A derivative with a methyl group, which may exhibit different chemical and biological properties.
Other triazatricyclic compounds: Compounds with similar tricyclic structures but varying substituents and functional groups.
Uniqueness
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene is unique due to its specific arrangement of nitrogen atoms within the tricyclic framework. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
1,8,10-triazatricyclo[7.3.0.02,6]dodec-8-ene |
InChI |
InChI=1S/C9H15N3/c1-2-7-6-11-9-10-4-5-12(9)8(7)3-1/h7-8H,1-6H2,(H,10,11) |
Clave InChI |
VCBNXUYWNZDUIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN=C3NCCN3C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


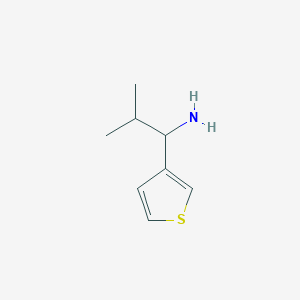
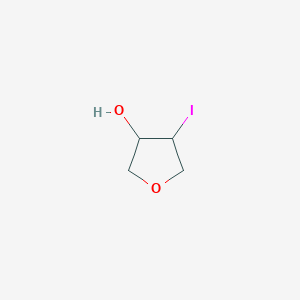
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
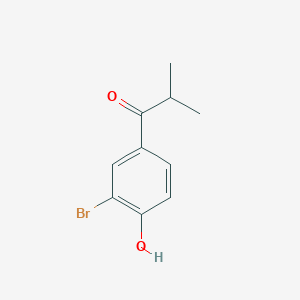
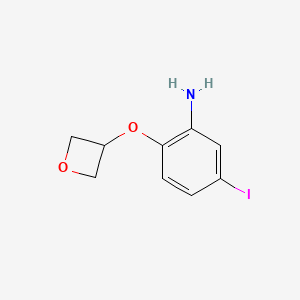
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)
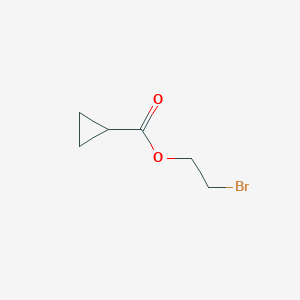
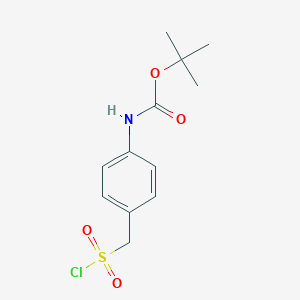
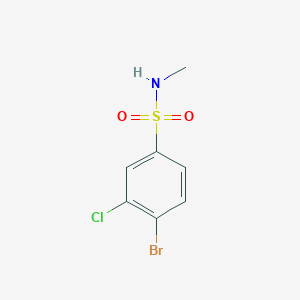
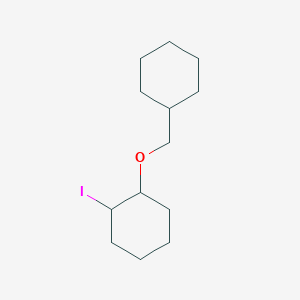
![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
